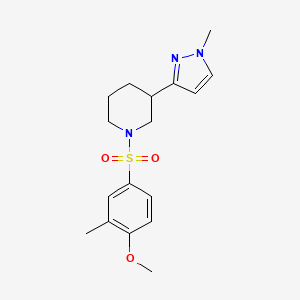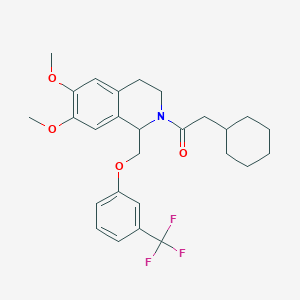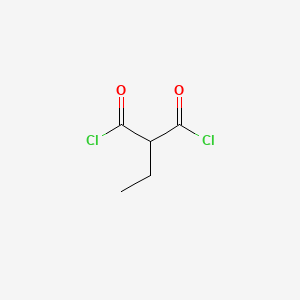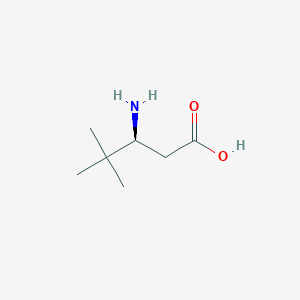![molecular formula C11H12N2O2 B2956846 ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 2114651-27-1](/img/structure/B2956846.png)
ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a chemical compound that belongs to the class of fused pyridine derivatives . It is the methyl ester derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid . This group of compounds is of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors. Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Compounds derived from this chemical have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Diabetes Management
Derivatives of this compound have shown efficacy in reducing blood glucose levels, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of FGFR Inhibitors
The compound serves as a hinge binder in the design of novel FGFR inhibitors. Utilizing a structure-based design strategy, researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with promising development prospects for cancer therapeutics .
Biological Activity Research
The compound’s derivatives are part of a broader class of heterocyclic compounds that have been extensively studied for their biological activities. These activities include organ development, cell proliferation and migration, angiogenesis, and other physiological processes .
Medicinal Chemistry
Due to its structural similarity to purine bases adenine and guanine, the compound has attracted the interest of medicinal chemists. It serves as a key scaffold for the synthesis of various biologically active molecules, particularly in the context of developing new pharmaceuticals .
Lead Compound Optimization
With its low molecular weight and potent activity, the compound is considered an appealing lead compound beneficial for subsequent optimization in drug development. It provides a chemotype that can be modified to enhance its pharmacological properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-methylpyrrolo[3,2-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-6-10-9(12-7-8)4-5-13(10)2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIJRKJDDNAJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN2C)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)
![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)

![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2956773.png)
![5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956776.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2956782.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)
